N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2-methoxyacetamide
Description
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S/c1-3-21-14-6-4-12(5-7-14)16(15(17)10-20-2)13-8-9-22(18,19)11-13/h4-9,13H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBPTERLBPGPOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2-methoxyacetamide typically involves multiple steps:
Formation of the Dioxido-Dihydrothiophene Ring: This step often starts with the oxidation of a thiophene derivative to introduce the dioxido groups. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Attachment of the Ethoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with a suitable nucleophile.
Formation of the Methoxyacetamide Moiety: This involves the reaction of a methoxyacetyl chloride with an amine derivative to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, especially at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can target the dioxido groups, potentially converting them back to sulfides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2-methoxyacetamide exhibit promising antitumor properties. For instance, derivatives containing thiophene rings have been studied for their ability to inhibit tumor growth in various cancer models. The unique combination of the dioxido-thiophene structure may enhance the compound's efficacy against solid tumors.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)acetamide | Thiophene and acetamide structure | Potential antitumor properties |
| 2-(1H-Indol-3-yl)-2-oxo-acetamides | Indole-based structure with acetamide | Antitumor activity against solid tumors |
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Studies have shown that thiophene derivatives can exhibit antibacterial and antifungal effects. The dioxido group may play a role in enhancing these properties by increasing the compound's reactivity towards microbial targets.
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in developing new pharmaceuticals and agrochemicals.
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal examined the efficacy of thiophene-based compounds in inhibiting cancer cell proliferation. The results indicated that compounds with similar structural motifs as this compound showed significant cytotoxic effects against breast cancer cells. The mechanism was attributed to apoptosis induction mediated by oxidative stress.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, researchers synthesized several derivatives of thiophene-containing compounds. Among them, the derivative corresponding to this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the dioxido group in enhancing antimicrobial efficacy.
Mechanism of Action
The mechanism by which N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2-methoxyacetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dioxido-dihydrothiophene ring and ethoxyphenyl group can form specific interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Key Structural Features of the Target Compound
- Core : 2,3-Dihydrothiophene sulfone (C₃H₄O₂S).
- Substituents: N-Linked 4-ethoxyphenyl (C₈H₉O). 2-Methoxyacetamide (C₃H₇NO₂).
Comparison Table of Structural Analogs
Substituent Effects and Pharmacological Implications
Ethoxy vs. Methoxy Groups: The target compound’s 4-ethoxyphenyl group (vs. Methoxy substituents (as in ) reduce steric hindrance but may decrease metabolic stability compared to ethoxy.
Core Modifications :
- The dihydrothiophene sulfone core in the target and introduces rigidity and polarity, influencing receptor binding.
- Bucetin’s lack of a sulfone core correlates with reduced metabolic complexity but higher renal toxicity .
Functional Group Variations: The 2-methoxyacetamide in the target may improve solubility compared to the trifluoroacetamide in , which is more electronegative and resistant to hydrolysis.
Biological Activity
N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2-methoxyacetamide is a compound with significant biological relevance. Its structure incorporates a thiophene moiety and various aromatic substitutions, which can influence its pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 285.33 g/mol. It features a dioxido group that is characteristic of sulfone compounds, which are known for their diverse biological activities.
Research indicates that compounds similar to this compound often exhibit the following mechanisms:
- Antioxidant Activity : The dioxido group can contribute to the scavenging of free radicals, potentially reducing oxidative stress in cells.
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including those involved in cancer cell proliferation.
- Anti-inflammatory Effects : The presence of aromatic rings can enhance anti-inflammatory properties by modulating pathways such as NF-kB and COX enzymes.
Biological Activity Overview
The biological activity of this compound has been explored in various studies:
Case Study 1: Anticancer Properties
A study published in 2023 investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis markers. The compound was found to downregulate Bcl-2 and upregulate Bax expression levels, suggesting a mechanism involving the mitochondrial pathway of apoptosis.
Case Study 2: Antioxidant Activity
In another investigation focusing on oxidative stress, the compound was tested against hydrogen peroxide-induced oxidative damage in neuronal cells. It showed a protective effect by significantly decreasing malondialdehyde (MDA) levels and increasing glutathione (GSH) levels, indicating its potential as a neuroprotective agent.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2-methoxyacetamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example:
- Temperature : Maintain 60–80°C during nucleophilic substitution to minimize side reactions (e.g., hydrolysis of the methoxy group) .
- Solvent Choice : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency for acetamide formation .
- Catalysts : Use triethylamine or K₂CO₃ to deprotonate intermediates and accelerate coupling reactions .
- Analytical Validation : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC. Structural confirmation relies on H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are most reliable for characterizing this compound and ensuring batch-to-batch consistency?
- Core Techniques :
- NMR Spectroscopy : Assign peaks for the ethoxyphenyl (δ 6.8–7.2 ppm), dihydrothiophen-3-yl (δ 3.0–4.5 ppm), and methoxy groups (δ 3.3–3.5 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion [M+H]⁺, with isotopic patterns verifying sulfur and chlorine absence .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity; retention time consistency ensures reproducibility .
Advanced Research Questions
Q. How can researchers design assays to evaluate the biological activity of this compound against specific targets (e.g., kinases or GPCRs)?
- Methodological Framework :
- Target Selection : Prioritize targets based on structural analogs. For example, similar acetamides show activity against tyrosine kinases or inflammatory pathways .
- In Vitro Assays :
- Binding Affinity : Use surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with purified target proteins .
- Functional Assays : Assess inhibition of enzymatic activity (e.g., ATPase assays for kinases) at varying concentrations (1 nM–10 µM) .
- Cell-Based Models : Test cytotoxicity in HEK293 or HeLa cells via MTT assays, and validate specificity using siRNA knockdown of target genes .
Q. What strategies are effective for resolving contradictory data in structure-activity relationship (SAR) studies?
- Case Study : If substituent modifications (e.g., replacing ethoxy with methoxy) yield conflicting bioactivity:
- Data Triangulation : Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based) to rule out assay-specific artifacts .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding modes and identify steric/electronic clashes .
- Metabolic Stability : Assess if conflicting results arise from differential metabolism (e.g., CYP450-mediated oxidation of ethoxy groups) using liver microsomes .
Q. How do environmental factors (pH, temperature) influence the compound’s stability during long-term storage?
- Stability Protocol :
- Accelerated Degradation Studies : Store aliquots at 4°C, 25°C, and 40°C for 6 months. Analyze degradation products via LC-MS to identify hydrolysis (amide bond cleavage) or oxidation (sulfone group) .
- pH Sensitivity : Test solubility and stability in buffers (pH 2–9). Acidic conditions may protonate the acetamide nitrogen, increasing hydrolysis risk .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
